molecular formula C22H15NO3 B12876075 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- CAS No. 61957-92-4

4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl-

Cat. No.: B12876075
CAS No.: 61957-92-4
M. Wt: 341.4 g/mol
InChI Key: AFPSSCRJHKITDJ-UHFFFAOYSA-N
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Description

5-Benzoyl-2,5-diphenyloxazol-4(5H)-one is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2,5-diphenyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoyl chloride with diphenylamine in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,5-diphenyloxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and diphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes involving oxazole derivatives.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-benzoyl-2,5-diphenyloxazol-4(5H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyloxazole: A simpler oxazole derivative with similar structural features.

    Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring.

    Phenylbenzoxazole: Contains both phenyl and benzoxazole moieties.

Uniqueness

5-Benzoyl-2,5-diphenyloxazol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61957-92-4

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

5-benzoyl-2,5-diphenyl-1,3-oxazol-4-one

InChI

InChI=1S/C22H15NO3/c24-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)21(25)23-20(26-22)17-12-6-2-7-13-17/h1-15H

InChI Key

AFPSSCRJHKITDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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